molecular formula C13H10N6O4S2 B15084301 2-[(5-Methyl-1,3,4-thiadiazol-2-YL)sulfanyl]-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide CAS No. 624726-02-9

2-[(5-Methyl-1,3,4-thiadiazol-2-YL)sulfanyl]-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B15084301
CAS No.: 624726-02-9
M. Wt: 378.4 g/mol
InChI Key: SFSSYHWTBZTDQX-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,3,4-thiadiazol-2-YL)sulfanyl]-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring and an indole moiety

Preparation Methods

The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-YL)sulfanyl]-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate hydrazide under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods would likely involve optimization of these reactions for scale, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring. Common reagents used in these reactions include acids, bases, and various organic solvents.

Scientific Research Applications

2-[(5-Methyl-1,3,4-thiadiazol-2-YL)sulfanyl]-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular pathways by interacting with key proteins. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives and indole-based molecules. What sets 2-[(5-Methyl-1,3,4-thiadiazol-2-YL)sulfanyl]-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

CAS No.

624726-02-9

Molecular Formula

C13H10N6O4S2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H10N6O4S2/c1-6-15-18-13(25-6)24-5-10(20)16-17-11-8-4-7(19(22)23)2-3-9(8)14-12(11)21/h2-4,14,21H,5H2,1H3

InChI Key

SFSSYHWTBZTDQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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